"Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate" synthesis from methyl 3-amino-4-methylthiophene-2-carboxylate
"Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate" synthesis from methyl 3-amino-4-methylthiophene-2-carboxylate
This guide details the synthesis of Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate (CAS: 81321-15-5) from its precursor Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS: 85006-31-1).[1]
This transformation is a critical gateway in the synthesis of thienopyrimidin-4-ones , a scaffold widely utilized in kinase inhibitors (e.g., PLK1 inhibitors) and bioactive heterocyclic libraries.[2]
[1][3]
Executive Summary & Retrosynthetic Logic
The conversion of the primary amine to the isothiocyanate (
Therefore, this guide prioritizes the Thiophosgene (
Retrosynthetic Scheme
The transformation involves the nucleophilic attack of the amine nitrogen onto the thiocarbonyl carbon, followed by the elimination of leaving groups (HCl or Imidazole).[2]
Figure 1: Retrosynthetic logic for the target transformation.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 1.1–1.5 eq. Electrophile | The amine is deactivated by the ortho-ester; excess electrophile ensures complete conversion. |
| pH Control (Method A) | Saturated | Essential to neutralize HCl generated.[1][2] Acidic conditions protonate the amine, killing reactivity.[2] |
| Temperature | Controls the exotherm of the initial addition; prevents polymerization of the isothiocyanate.[2] | |
| Reaction Monitoring | TLC / IR | IR is critical : Look for the appearance of the strong |
Experimental Protocol A: The Thiophosgene Method (Standard)
Context: This method is preferred for scale-up and difficult substrates due to the high reactivity of thiophosgene. It typically operates in a biphasic system to scavenge acid immediately.[2]
Materials
-
Substrate: Methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq)
-
Reagent: Thiophosgene (
) (1.2 eq) [DANGER: HIGHLY TOXIC] [2] -
Solvent: Dichloromethane (DCM) or Chloroform (
)[2] -
Base: Saturated aqueous Sodium Bicarbonate (
)[2]
Step-by-Step Workflow
-
Preparation (Biphasic Setup):
-
Dissolve the amino thiophene (10 mmol) in DCM (20 mL).
-
Add an equal volume of saturated aqueous
(20 mL) to the reaction vessel. -
Cool the rapidly stirring biphasic mixture to
using an ice bath.
-
-
Thiophosgene Addition:
-
Reaction:
-
Workup:
-
Isolation:
Experimental Protocol B: The TCDI Method (Green Alternative)
Context: 1,1'-Thiocarbonyldiimidazole (TCDI) is a solid, non-volatile reagent that avoids the severe toxicity of thiophosgene. It mimics the reactivity but requires an inert atmosphere.[2]
Materials
-
Substrate: Methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq)
-
Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI) (1.5 eq)[1]
-
Solvent: Anhydrous THF or DCM[2]
-
Atmosphere: Nitrogen or Argon[2]
Step-by-Step Workflow
-
Dissolution:
-
In a flame-dried flask under inert atmosphere, dissolve the amino thiophene (10 mmol) in anhydrous THF (30 mL).
-
-
Reagent Addition:
-
Add TCDI (15 mmol, 1.5 eq) in one portion.
-
-
Reaction:
-
Workup:
-
Isolation:
-
Dry over
, filter, and concentrate.
-
Decision Matrix: Selecting the Route
Figure 2: Decision matrix for selecting the appropriate synthetic route.
Analytical Validation
To validate the synthesis, the following analytical signatures must be confirmed:
| Technique | Expected Signal | Interpretation |
| FT-IR | ~2100–2150 cm⁻¹ (Strong, Broad) | Diagnostic stretch of the |
| ¹H NMR | Loss of broad singlet at | Disappearance of the |
| ¹H NMR | Shift of C4-Methyl | The methyl group at C4 may show a slight chemical shift change due to the electronic alteration of the ring.[1][2] |
| MS (ESI) | [M+H]⁺ = 214.03 | Molecular weight check (C7H7NO2S2 + H).[1][2] |
Safety & Handling (Thiophosgene)[2][7][10][11]
-
Toxicity: Thiophosgene is highly toxic by inhalation and skin contact.[2] It hydrolyzes to form HCl and
(carbonyl sulfide).[2] -
Neutralization: Keep a beaker of 10% aqueous ammonia or NaOH nearby to neutralize spills and clean glassware.[2]
-
Smell: It has a foul, choking odor.[2] If you can smell it, your containment has failed.[2]
References
-
Primary Synthesis Source: Reindl, K. M., et al. (2023).[2] "Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs." Journal of Medicinal Chemistry. (Describes the synthesis of Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate, compound 93f, from the amino ester). [2]
-
Methodology Foundation (Thiophosgene): Sharma, S. (1978).[2] "Thiophosgene in Organic Synthesis." Synthesis, 1978(11), 803-820.[2] (Review of standard protocols for converting amines to isothiocyanates).
-
Alternative Methodology (TCDI): Staab, H. A., & Walther, G. (1962).[2] "Synthese von Isothiocyanaten mit Thiocarbonyldiimidazol." Justus Liebigs Annalen der Chemie. (Foundational paper for TCDI usage).
Sources
- 1. Heterocyclic Building Blocks - AK Scientific [aksci.com]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. prepchem.com [prepchem.com]
- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 6. nj.gov [nj.gov]
- 7. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
